molecular formula C9H13FN2 B14854972 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine

3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14854972
M. Wt: 168.21 g/mol
InChI Key: QAQJINKOKLVBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylpyridin-4-yl)propan-1-amine
  • 3-(2-Methylpyridin-4-yl)propan-1-amine
  • 3-(4-Methylpyridin-3-yl)propan-1-amine

Uniqueness

3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(4-fluoro-3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-8(10)4-6-12-9(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3

InChI Key

QAQJINKOKLVBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.